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Compound of Interest

Compound Name: ART558

Cat. No.: B8198336 Get Quote

This technical guide provides a comprehensive overview of the preclinical data for ART558, a

potent and selective allosteric inhibitor of DNA polymerase theta (Polθ). The information

presented herein is intended for researchers, scientists, and drug development professionals

engaged in the field of oncology and DNA damage response pathways.

Introduction
ART558 is a small molecule inhibitor that targets the polymerase function of Polθ, a key

enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3][4]

Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various

cancer types, making it an attractive therapeutic target.[5][6][7] ART558 has demonstrated

significant preclinical activity, both as a monotherapy in specific genetic contexts and in

combination with other anticancer agents, such as PARP inhibitors and radiotherapy.[3][6][8]

Mechanism of Action
ART558 functions as a potent, selective, and allosteric inhibitor of the Polθ polymerase

domain, with a reported IC50 of 7.9 nM.[1][2] Its mechanism involves binding to an allosteric

site on the enzyme, which traps the polymerase on the DNA, thereby disrupting its catalytic

activity.[9] This inhibition of Polθ-mediated DNA repair leads to the accumulation of DNA

damage, particularly in cancer cells with pre-existing defects in other DNA repair pathways,

such as Homologous Recombination (HR).[1][3][4] This creates a synthetic lethal interaction,

where the combined loss of two DNA repair pathways is cytotoxic to the cancer cell.
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The inhibition of the MMEJ pathway by ART558 has been shown to elicit synthetic lethality in

tumor cells with mutations in BRCA1 or BRCA2 genes.[1][3][4] Furthermore, ART558 has been

shown to increase biomarkers of single-stranded DNA and induce synthetic lethality in cells

with defects in the 53BP1/Shieldin complex, a known mechanism of resistance to PARP

inhibitors.[3][4][10]
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Caption: ART558 Mechanism of Action.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of ART558.

Table 1: In Vitro Potency and Activity of ART558
Parameter Value

Cell
Line/System

Conditions Reference

Polθ Inhibition

IC50
7.9 nM

Biochemical

Assay
N/A [1][2]

Cellular MMEJ

IC50
~150 nM

Luciferase

Reporter Assay
N/A [8]

Cell Viability
Effective

Decrease

DLD-1 (BRCA2

mutant)
0-2 µM; 6 days [1]

Colony

Formation
Inhibition

DLD-1 (BRCA2

mutant)
0-2 µM; 6 days [1]

γH2AX

Accumulation
Increased BRCA2-/- cells 5 µM; 0-72 hours [1][2]

Table 2: ART558 Combination Effects In Vitro
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Combination
Agent

Effect Cell Line(s) Conditions Reference

Olaparib (PARPi) Synergistic Effect
BRCA1/2-

deficient models

0-10 µM

ART558; 7 days
[1][2]

Ionizing

Radiation (IR)

Potent

Radiosensitizatio

n

HCT116, H460,

T24
1-3 µM ART558 [5][7]

Fractionated IR

(5 x 2 Gy)

Up to 14-fold

decrease in

survival

H460 N/A [8]

Fractionated IR

(5 x 2 Gy)

Up to 10-fold

decrease in

survival

HCT116 N/A [8]

Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.

Cell Viability and Colony Formation Assays
Cell Lines: DLD-1 colorectal adenocarcinoma cells with a truncating mutation in BRCA2.[1]

Treatment: Cells were treated with ART558 at concentrations ranging from 0 to 10 µM for 6

to 7 days.[1]

Readout: Cell viability was assessed using assays such as CellTiter-Glo.[11] For colony

formation, cells were plated at low density and allowed to form colonies, which were then

stained and counted.

Purpose: To determine the cytotoxic and anti-proliferative effects of ART558, particularly in a

synthetic lethal context.
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Cell Viability/Colony Formation Workflow
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Caption: Cell Viability and Colony Formation Assay Workflow.

DNA Damage Response (γH2AX Foci Formation)
Cell Lines: Isogenic BRCA2 wild-type and BRCA2-deficient cells.[1][2]

Treatment: Cells were treated with 5 µM ART558 for up to 72 hours.[1][2]

Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody against

phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.

Analysis: Foci formation was visualized and quantified using fluorescence microscopy.
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Purpose: To confirm that inhibition of Polθ by ART558 leads to an accumulation of DNA

damage.

In Vitro Radiosensitization Studies
Cell Lines: HCT116 (colorectal), H460 (lung), and T24 (bladder) cancer cell lines.[7]

Treatment: Cells were treated with ART558 (typically 1-3 µM) in combination with single or

fractionated doses of ionizing radiation (IR).[5][8]

Assay: Clonogenic survival assays were performed to assess the ability of single cells to

proliferate and form colonies after treatment.

Analysis: Surviving fractions were calculated and compared between different treatment

groups to determine the degree of radiosensitization.

Purpose: To evaluate the potential of ART558 to enhance the efficacy of radiotherapy.
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In Vitro Radiosensitization Workflow
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Caption: In Vitro Radiosensitization Experimental Workflow.

In Vivo Studies
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While ART558 itself exhibited poor metabolic stability, a derivative, ART899, with improved

pharmacokinetic properties was developed for in vivo evaluation.[5][10]

Model: Nu/Nu mice bearing tumor xenografts.

Treatment: ART899 was administered orally in combination with fractionated radiation.

Results: The combination of Polθ inhibition with radiotherapy was well-tolerated and resulted

in a significant reduction in tumor growth compared to radiation alone.[5][6]

Significance: These findings provide a strong rationale for the clinical investigation of Polθ

inhibitors in combination with radiotherapy.[5][6]

Conclusion
The preclinical data for ART558 strongly support its development as a novel oncology

therapeutic. Its potent and selective inhibition of Polθ leads to synthetic lethality in tumors with

HR deficiencies and has the potential to overcome PARP inhibitor resistance. Furthermore, its

ability to radiosensitize cancer cells opens a promising avenue for combination therapy. The in

vivo efficacy demonstrated by a metabolically stable analog provides a solid foundation for the

clinical translation of this therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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